molecular formula C20H15NO2 B14694683 (E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine CAS No. 35751-60-1

(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine

Cat. No.: B14694683
CAS No.: 35751-60-1
M. Wt: 301.3 g/mol
InChI Key: XTDUQCBHPBQVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a dibenzofuran moiety and a methoxyphenyl group connected through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine typically involves the condensation of dibenzofuran-2-carbaldehyde with 4-methoxyaniline. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common method involves the use of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-hydroxyphenyl)methanimine
  • (E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-chlorophenyl)methanimine
  • (E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-nitrophenyl)methanimine

Uniqueness

(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group is an electron-donating substituent, which can enhance the compound’s nucleophilicity and affect its interaction with electrophilic species. This makes it distinct from other similar compounds that may have different substituents, such as hydroxyl, chloro, or nitro groups.

Properties

CAS No.

35751-60-1

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

N-dibenzofuran-2-yl-1-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C20H15NO2/c1-22-16-9-6-14(7-10-16)13-21-15-8-11-20-18(12-15)17-4-2-3-5-19(17)23-20/h2-13H,1H3

InChI Key

XTDUQCBHPBQVKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.